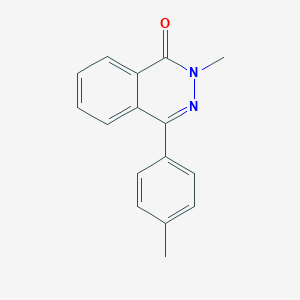![molecular formula C18H15ClN2O3S2 B353850 N-[4-(4-クロロフェニル)-1,3-チアゾール-2-イル]-2-[(4-メチルフェニル)スルホニル]アセトアミド CAS No. 767323-37-5](/img/structure/B353850.png)
N-[4-(4-クロロフェニル)-1,3-チアゾール-2-イル]-2-[(4-メチルフェニル)スルホニル]アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds have been synthesized in multiple steps starting from 4-chlorobenzoic acid . The process involves esterification, hydrazination, salt formation, cyclization, and conversion into sulfonyl chloride, followed by nucleophilic attack of the amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the sources retrieved .作用機序
Target of Action
Similar compounds, such as n-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, have been studied for their antimicrobial and antiproliferative activities . These compounds have shown promising activity against bacterial (Gram positive and Gram negative) and fungal species, as well as against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Mode of Action
Thiazole nucleus, a part of this compound, has been reported to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
Thiazole derivatives have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
The physicochemical properties of similar compounds have been confirmed , which could provide some insights into the potential ADME properties of this compound.
Result of Action
Similar compounds have shown promising antimicrobial activity and anticancer activity against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (mcf7) .
実験室実験の利点と制限
One of the main advantages of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonyl]acetamide is its potential use in cancer research. N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonyl]acetamide has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various types of cancer cells. This inhibition leads to a decrease in tumor growth and metastasis. However, one of the limitations of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonyl]acetamide is its potential toxicity. N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonyl]acetamide has been shown to have toxic effects on certain cells, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonyl]acetamide. One potential direction is the development of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonyl]acetamide analogs that have improved efficacy and reduced toxicity. Another direction is the study of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonyl]acetamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the potential use of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonyl]acetamide in the treatment of other diseases, such as glaucoma.
合成法
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonyl]acetamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzenethiol with 2-bromoacetyl chloride, followed by the reaction of the resulting product with 4-methylbenzenesulfonyl chloride and thiourea. Another method involves the reaction of 4-chlorobenzenethiol with 2-bromoacetic acid, followed by the reaction of the resulting product with 4-methylbenzenesulfonyl chloride and ammonium thiocyanate. Both methods result in the formation of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonyl]acetamide.
科学的研究の応用
抗ウイルス活性
チアゾール誘導体は、その潜在的な抗ウイルス特性について研究されてきました。 スルホンアミドをチアゾール環に組み込むと、炭酸脱水酵素阻害剤として作用する化合物を生成でき、これにより抗ウイルス活性を示す可能性があります . この化合物は、特に植物病理学において、作物のウイルス感染から保護するための、ウイルスに対する有効性について調査することができます。
抗真菌および抗菌特性
チアゾール部分を有するスルホンアミド誘導体は、抗真菌および抗菌特性を示すことが実証されています . この化合物は合成し、様々な真菌および細菌株の増殖を阻害する可能性について試験することができ、新しい抗菌剤の開発に貢献します。
抗腫瘍および細胞毒性活性
一部のチアゾール誘導体は、腫瘍細胞の増殖を阻害する上で有望な結果を示しています。 問題の化合物は、ヒト腫瘍細胞株に対する細胞毒性について調査することができ、新しい抗がん剤の開発につながる可能性があります .
抗炎症および鎮痛効果
チアゾールは、抗炎症および鎮痛作用に関連付けられています。 この化合物の研究から、現在の薬剤に比べて副作用が少なく、新しい鎮痛剤または抗炎症剤としての可能性が明らかになる可能性があります .
抗酸化特性
チアゾール環は、抗酸化特性を持つ化合物における役割で知られています。 この化合物は、酸化ストレス関連疾患の予防に不可欠な、フリーラジカルを中和する能力を理解することを目的とした研究の一部となる可能性があります .
農業への応用
チアゾール誘導体は、除草特性を持つことが報告されています。 この化合物は、除草剤としての有効性について評価することができ、農業における雑草駆除のための潜在的な新しいツールを提供します .
Safety and Hazards
特性
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3S2/c1-12-2-8-15(9-3-12)26(23,24)11-17(22)21-18-20-16(10-25-18)13-4-6-14(19)7-5-13/h2-10H,11H2,1H3,(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSBGDADJOULHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6-methoxy-2-naphthyl)-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B353768.png)
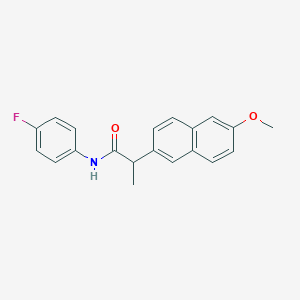
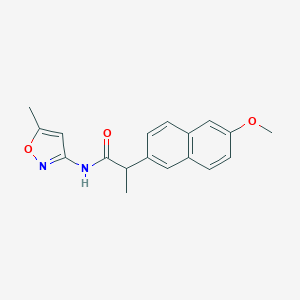
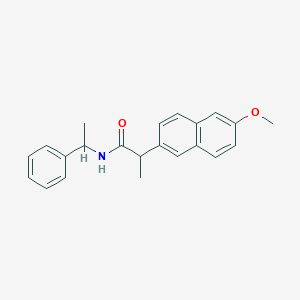
![N-(4-Acetyl-phenyl)-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B353795.png)

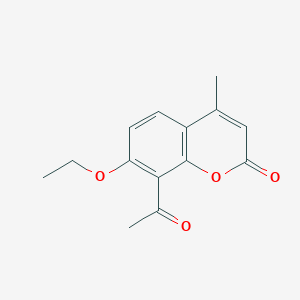


![2-[2-(4-Chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenol](/img/structure/B353818.png)

![1-Piperidin-1-yl-2-(5-m-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone](/img/structure/B353841.png)
![N-(1,3-benzothiazol-2-yl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B353851.png)
